3-Chloro-6-(4-phenylphenyl)pyridazine

Lipophilicity ADME Prediction Medicinal Chemistry

Secure 3-Chloro-6-(4-phenylphenyl)pyridazine as a non-interchangeable biphenyl-pyridazine scaffold. Unlike simpler 3-chloro-6-phenylpyridazine analogs, the extended π-system and increased cLogP of this building block are critical for modulating target binding, selectivity, and PK profiles in SAR campaigns. The 6-position biphenyl and 3-position chlorine handle enable versatile cross-coupling for bifunctional molecule synthesis, while the rigid core provides a defined vector for fragment-based drug discovery and phosphorescent metal complex ligand design. Confidently advance your antibacterial or OLED materials program with this differentiated intermediate.

Molecular Formula C16H11ClN2
Molecular Weight 266.72 g/mol
CAS No. 377047-49-9
Cat. No. B3132775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(4-phenylphenyl)pyridazine
CAS377047-49-9
Molecular FormulaC16H11ClN2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)Cl
InChIInChI=1S/C16H11ClN2/c17-16-11-10-15(18-19-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H
InChIKeyJCABWQZXNVRUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(4-phenylphenyl)pyridazine (CAS 377047-49-9): Core Structural and Procurement Profile


3-Chloro-6-(4-phenylphenyl)pyridazine (CAS 377047-49-9) is a heteroaromatic building block featuring a pyridazine core with a chlorine atom at the 3-position and a biphenyl moiety at the 6-position . This specific substitution pattern is of interest in medicinal chemistry and materials science as a scaffold for constructing more complex molecules, offering distinct electronic and steric properties compared to simpler aryl-pyridazines . It is commercially available from multiple chemical suppliers for research and development purposes .

The Risk of Analog Substitution for 3-Chloro-6-(4-phenylphenyl)pyridazine in Lead Optimization


Direct substitution of 3-Chloro-6-(4-phenylphenyl)pyridazine with a simpler analog, such as 3-chloro-6-phenylpyridazine (CAS 20375-65-9) or 3-chloro-6-(4-chlorophenyl)pyridazine (CAS 58059-29-3), is high-risk in a structure-activity relationship (SAR) campaign. The extended biphenyl system fundamentally alters key molecular properties. It introduces additional π-π stacking potential, increases molecular length and lipophilicity (cLogP), and changes the compound's electronic distribution compared to a single phenyl or chlorophenyl ring [1]. These differences can profoundly impact target binding affinity, selectivity, and pharmacokinetic profile, making the specific biphenyl analog non-interchangeable with simpler in-class compounds [2].

Quantitative Differentiation of 3-Chloro-6-(4-phenylphenyl)pyridazine from Closest Analogs


Predicted Lipophilicity (cLogP) Differentiates Biphenyl from Phenyl and Chlorophenyl Analogs

The extended aromatic system of the 4-phenylphenyl (biphenyl) group in the target compound is predicted to confer higher lipophilicity compared to its simpler mono-aromatic analogs. This is a critical differentiator for medicinal chemistry campaigns focused on optimizing membrane permeability, oral absorption, or target binding in hydrophobic pockets .

Lipophilicity ADME Prediction Medicinal Chemistry

Increased Topological Polar Surface Area (TPSA) Compared to Non-Pyridazine Biphenyls

As a pyridazine, the target compound contains two adjacent nitrogen atoms, which contributes to a higher Topological Polar Surface Area (TPSA) than a corresponding biphenyl-only compound (e.g., 4-bromobiphenyl). This difference is crucial for balancing lipophilicity with solubility and permeability, a key challenge in drug design .

Permeability Drug-likeness Bioisostere

Molecular Weight Differentiation for Library Design and Fragment-Based Screening

The molecular weight (MW) of the target compound provides a specific advantage for certain drug discovery approaches. At 266.72 g/mol, it occupies a 'Goldilocks' zone between small fragments and larger lead-like molecules, offering more complexity than a typical fragment but without the high MW burden that can complicate lead optimization .

Fragment-Based Drug Discovery Chemical Library Molecular Complexity

Antibacterial Potential Inferred from Chloro-Pyridazine Class Activity

A 2020 study on a series of pyridazine derivatives found that the 'chloro derivatives exhibited the highest antibacterial activity' against Gram-negative bacteria, with MIC values ranging from 0.892 to 3.744 μg/mL [1]. While this study did not include 3-Chloro-6-(4-phenylphenyl)pyridazine, the findings support the hypothesis that the chloro-pyridazine core, which it possesses, is a privileged scaffold for antibacterial activity. The target compound's biphenyl extension offers a distinct vector for optimizing potency and selectivity beyond the compounds in this study.

Antimicrobial Gram-negative bacteria Pyridazine derivatives

High-Value Application Scenarios for 3-Chloro-6-(4-phenylphenyl)pyridazine in R&D


Medicinal Chemistry: Lead Optimization for Antibacterial Agents

Procure this compound as a core scaffold for a novel antibacterial program targeting Gram-negative pathogens. Based on class-level data showing potent activity for chloro-pyridazines, this specific analog offers a unique biphenyl vector for SAR exploration to improve upon existing lead compounds [1].

Chemical Biology: Development of Bifunctional Probes and PROTACs

Use 3-Chloro-6-(4-phenylphenyl)pyridazine as a versatile intermediate. The chlorine atom at the 3-position serves as a synthetic handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling, allowing for the attachment of various linkers, fluorophores, or E3 ligase ligands. The rigid biphenyl-pyridazine core provides a well-defined spatial orientation for the resulting bifunctional molecule .

Fragment-Based Drug Discovery (FBDD) Library Expansion

Add this compound to a lead-like or fragment screening library. Its molecular weight (~267 Da) and unique combination of a heteroaromatic core and an extended aromatic system provide a higher degree of three-dimensionality and functional group complexity than typical fragments, which can improve hit rates and facilitate the identification of higher-quality starting points for drug discovery campaigns .

Materials Science: Synthesis of Organic Semiconductors and Ligands

Utilize this molecule as a precursor for ligands in phosphorescent metal complexes (e.g., for OLEDs) or as a monomer for conjugated polymers. The extended π-system of the biphenyl group can influence the photophysical and electronic properties of the resulting materials. The pyridazine ring can act as an electron-deficient unit or a coordination site for metal ions, enabling the tuning of material properties [2].

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